
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is a chemical compound known for its unique structure and properties. It features a quinoline core substituted with three methoxy groups at positions 2, 4, and 8, and an oxirane (epoxide) ring at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Epoxidation: The oxirane ring at position 3 can be introduced via epoxidation of an appropriate precursor, such as an allyl group, using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Diols.
Substitution: Various substituted quinoline derivatives
Aplicaciones Científicas De Investigación
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mecanismo De Acción
The mechanism of action of 2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This reactivity is exploited in drug design to target specific pathways involved in diseases .
Comparación Con Compuestos Similares
Similar Compounds
2,4,8-Trimethoxyquinoline: Lacks the oxirane ring, making it less reactive.
3-(Oxiran-2-yl)quinoline: Lacks the methoxy groups, affecting its solubility and reactivity.
2,4,8-Trimethoxy-3-(hydroxy)quinoline: The oxirane ring is replaced with a hydroxyl group, altering its chemical behavior.
Uniqueness
2,4,8-Trimethoxy-3-(oxiran-2-yl)quinoline is unique due to the presence of both methoxy groups and an oxirane ring, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential for diverse applications in research and industry .
Propiedades
Número CAS |
827303-70-8 |
|---|---|
Fórmula molecular |
C14H15NO4 |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
2,4,8-trimethoxy-3-(oxiran-2-yl)quinoline |
InChI |
InChI=1S/C14H15NO4/c1-16-9-6-4-5-8-12(9)15-14(18-3)11(10-7-19-10)13(8)17-2/h4-6,10H,7H2,1-3H3 |
Clave InChI |
FGHNFMGXNNYDRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1N=C(C(=C2OC)C3CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


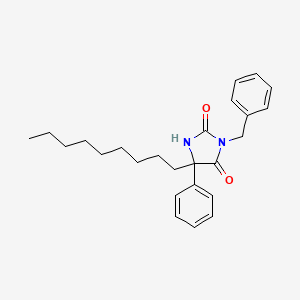
![Tert-butyl[(6-chlorohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14208217.png)
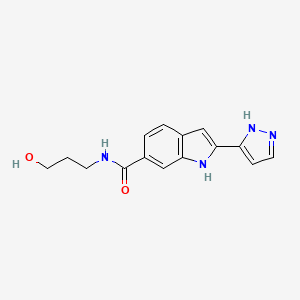
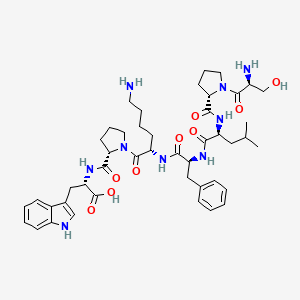
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
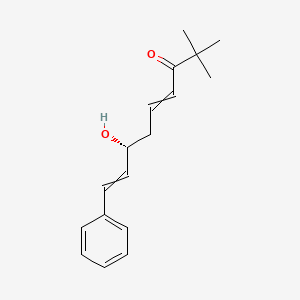
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)

![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)
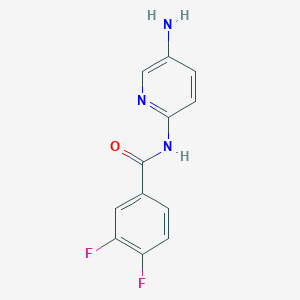
![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3,3-diethyl-](/img/structure/B14208273.png)
